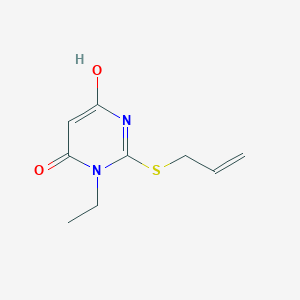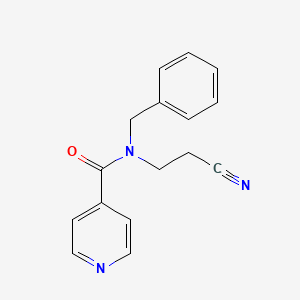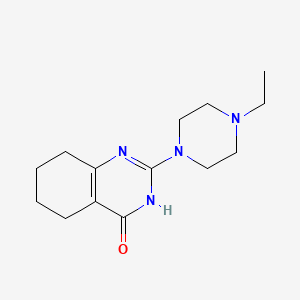![molecular formula C15H26N6O2S B6106060 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6106060.png)
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a morpholine ring, and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiadiazole ring, followed by the introduction of the morpholine and pyrrolidine rings through nucleophilic substitution or condensation reactions. Common reagents used in these reactions include alkyl halides, amines, and thiourea derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve solvents like ethanol, dichloromethane, or acetonitrile, and may require specific temperatures or pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-piperidin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-pyrrolidin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the morpholine ring, in particular, may enhance its solubility and ability to interact with biological targets.
属性
IUPAC Name |
1-methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c1-19-5-3-12(11-19)20(2)15(22)16-14-18-17-13(24-14)4-6-21-7-9-23-10-8-21/h12H,3-11H2,1-2H3,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELVZWRSOGYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)C(=O)NC2=NN=C(S2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6106000.png)
![4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6106007.png)

![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6106019.png)
![4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
![(3-ethoxyphenyl)[(3-methylphenyl)(2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]amine](/img/structure/B6106033.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)
![4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B6106046.png)

![2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol](/img/structure/B6106052.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6106058.png)
